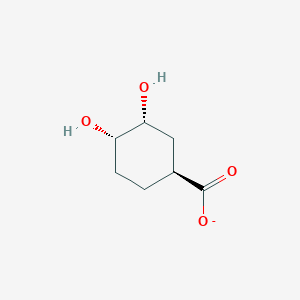
(1S,3R,4S)-3,4-Dihydroxycyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylate is conjugate base of (1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid. It is a conjugate base of a (1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid.
Applications De Recherche Scientifique
Overview
The compound "(1S,3R,4S)-3,4-Dihydroxycyclohexane-1-carboxylate" plays a pivotal role in various scientific research areas, particularly in the study of complex molecular structures and reactions. While the direct references to this specific compound in the available literature are limited, exploring the broader context of cyclohexane derivatives and related compounds offers insight into potential applications and the significance of such molecules in scientific research. This analysis will cover the applications found in the synthesis and reactivity studies of similar compounds.
Applications in Environmental Toxicology
A study on the toxicity of crude 4-methylcyclohexanemethanol (MCHM), a related cyclohexane derivative, presents an essential foundation for understanding the environmental and health impacts of industrial solvents. This research emphasizes the low to moderate acute and subchronic oral toxicity of crude MCHM and its constituents, providing a basis for evaluating the safety levels of similar compounds in water sources (Paustenbach et al., 2015).
Hydrogen Storage and Energy
Another area of application is in the field of energy, where organic compounds like cycloalkanes are assessed for their feasibility as hydrogen carriers. The literature review by Bourane et al. (2016) on organic liquid phase hydrogen carriers explores various compounds, including cycloalkanes, for hydrogen storage and delivery, highlighting the importance of such molecules in developing sustainable energy solutions (Bourane et al., 2016).
Chemical Synthesis and Catalysis
Research on the catalytic oxidation of cyclohexene, a compound structurally related to "(1S,3R,4S)-3,4-Dihydroxycyclohexane-1-carboxylate," showcases the synthetic versatility and importance of cyclohexane derivatives in producing industrially significant intermediates. The review by Cao et al. (2018) summarizes advances in selective catalytic oxidation processes, underlining the role of cyclohexane derivatives in the chemical industry (Cao et al., 2018).
Biomolecular Immobilization
The generation of chemically reactive surfaces for biomolecule immobilization is a critical aspect of biomedical engineering and materials science. Siow et al. (2006) review plasma methods for creating polymeric surfaces with reactive groups, facilitating the covalent immobilization of biomolecules for various applications, highlighting the broader implications of functionalized cyclohexane derivatives in biotechnological advancements (Siow et al., 2006).
Propriétés
Nom du produit |
(1S,3R,4S)-3,4-Dihydroxycyclohexane-1-carboxylate |
|---|---|
Formule moléculaire |
C7H11O4- |
Poids moléculaire |
159.16 g/mol |
Nom IUPAC |
(1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C7H12O4/c8-5-2-1-4(7(10)11)3-6(5)9/h4-6,8-9H,1-3H2,(H,10,11)/p-1/t4-,5-,6+/m0/s1 |
Clé InChI |
PTPROPUVXIZJPL-HCWXCVPCSA-M |
SMILES isomérique |
C1C[C@@H]([C@@H](C[C@H]1C(=O)[O-])O)O |
SMILES canonique |
C1CC(C(CC1C(=O)[O-])O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4aS,4bR,8aS,9R,10aR)-2-[(1R,2R)-2-hydroxy-4-methyl-5-oxocyclohex-3-en-1-yl]-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1259657.png)

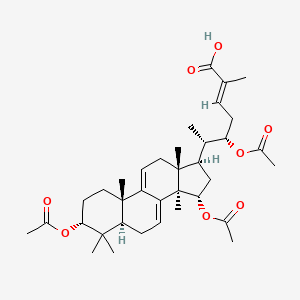
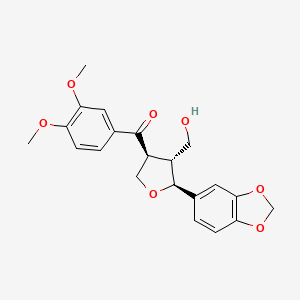
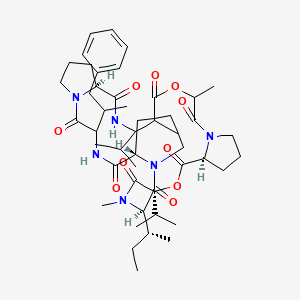
![[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate](/img/structure/B1259664.png)
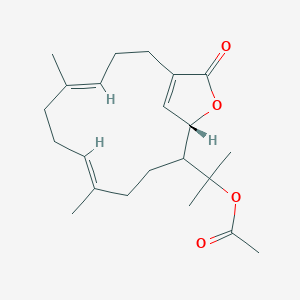




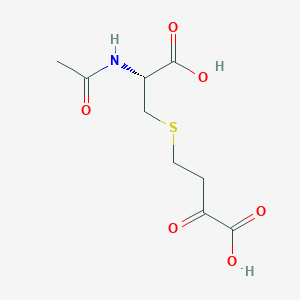
![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylselanylpentan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259678.png)
![(10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259679.png)